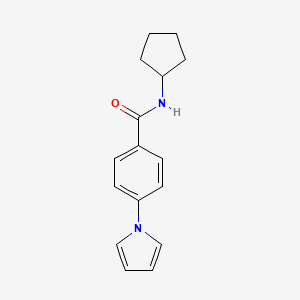

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Description

Contextualization of Benzamide (B126) and Pyrrole (B145914) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The rationale for designing and studying a molecule like N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is rooted in the proven utility of its core components. Both benzamide and pyrrole moieties are considered "privileged scaffolds" in drug discovery, appearing in a multitude of biologically active compounds.

Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogues have a rich history in pharmacology and medicinal chemistry. wikipedia.org These compounds are recognized for a wide array of biological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities. nanobioletters.comnih.gov The amide group is a key structural feature, capable of forming hydrogen bonds with biological targets like enzymes, which is often crucial for their mechanism of action. nih.gov

Substituted benzamides have been successfully developed into commercial drugs for various therapeutic applications. wikipedia.orgmedchemexpress.com For instance, they are used as antiemetics and antipsychotics, with their activity often linked to dopamine (B1211576) receptor antagonism. medchemexpress.com The versatility of the benzamide scaffold allows chemists to modify its structure to fine-tune its pharmacological profile, making it an attractive starting point for the design of novel therapeutic agents. nih.gov Research continues to uncover new applications, with recent studies exploring benzamide derivatives as potential agents against prion diseases and as enzyme inhibitors for conditions like Alzheimer's disease. nih.govnih.gov

Table 1: Examples of Biologically Active Benzamide Derivatives

| Compound Class | Reported Biological Activities | Reference(s) |

|---|---|---|

| Substituted Benzamides | Antiemetic, Antipsychotic, Gastrointestinal Agents | medchemexpress.com |

| Benzamide-Peptide Hybrids | Histone Deacetylase (HDAC) Inhibitors | nih.gov |

| Benzenesulfonamide-Benzamides | Carbonic Anhydrase & Acetylcholinesterase Inhibitors | nih.gov |

Pyrrole is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.combritannica.com First discovered in 1834, this ring system is a cornerstone of heterocyclic chemistry and is integral to life itself. numberanalytics.com The pyrrole nucleus is a key structural component of many vital natural products, including heme in hemoglobin, chlorophyll, and vitamin B12. britannica.comslideshare.netuop.edu.pk

In medicinal chemistry, the pyrrole scaffold is widely recognized for its diverse biological activities. biolmolchem.comrsc.org Pyrrole and its derivatives have been incorporated into numerous marketed drugs, demonstrating properties such as antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.govscispace.comresearchgate.net A notable example is Atorvastatin, a widely prescribed cholesterol-lowering drug that features a pyrrole ring. numberanalytics.com The aromatic nature and electron distribution of the pyrrole ring allow it to engage in various interactions with biological macromolecules, making it a valuable building block in the design of new bioactive compounds. scispace.comlibretexts.org

Table 2: Notable Pyrrole-Containing Molecules

| Compound | Significance | Reference(s) |

|---|---|---|

| Heme | Component of hemoglobin, essential for oxygen transport | britannica.comslideshare.net |

| Chlorophyll | Pigment essential for photosynthesis in plants | britannica.comslideshare.net |

| Atorvastatin | Cholesterol-lowering pharmaceutical | numberanalytics.com |

| Obatoclax | Investigational anticancer agent | slideshare.netnih.gov |

Rationale for Investigating this compound

The decision to synthesize and study this compound is driven by established drug design principles and the potential for discovering novel biological activity.

The design of this compound is a clear example of molecular hybridization , a strategy in medicinal chemistry where two or more pharmacophores (structural units with known biological activity) are combined into a single molecule. nih.govrsc.org The goal is to create a new chemical entity with a modified, potentially enhanced, or entirely new activity profile compared to its parent components.

The structural novelty of this compound lies in the specific linkage of the pyrrole ring to the 4-position of the benzamide scaffold. This creates a core structure that has been explored in related molecules, such as N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which have shown promising anticancer activity. nih.govnih.gov The addition of the N-cyclopentyl group provides another layer of novelty. This aliphatic ring can influence the molecule's physical properties, such as lipophilicity, and may confer a specific conformation that enhances binding to a biological target.

The academic and research significance of investigating this compound is multifaceted. Studies on structurally similar molecules provide a strong basis for its exploration.

Anticancer Research: A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which are structurally analogous to the target compound, were synthesized and evaluated for their anticancer effects. nih.govnih.gov One compound from this series exhibited potent activity against several human tumor cell lines, including colon, cervical, and breast cancer cells. nih.gov This suggests that the 4-(1H-pyrrol-1-yl)benzamide core is a promising scaffold for developing new anticancer agents.

Anti-inflammatory Potential: Researchers have synthesized benzamide derivatives containing a pyrrole moiety that have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in microglial cells. nih.gov This provides a rationale for screening this compound for similar immunomodulating effects.

Other Biological Applications: Other complex pyrrole-benzamide hybrids have been found to improve the production of monoclonal antibodies in cell cultures, highlighting the potential for this structural combination in biotechnology. plos.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzamide |

| Pyrrole |

| Atorvastatin |

| Obatoclax |

| Tolmetin |

| N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide |

| N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-18/h3-4,7-12,14H,1-2,5-6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVUAJKAHPJITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopentyl 4 1h Pyrrol 1 Yl Benzamide

Retrosynthetic Analysis of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

A retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The most straightforward disconnection is at the amide bond, a common and reliable bond formation strategy in organic synthesis. This leads to two primary synthons: a carboxylic acid (or its activated derivative) and an amine.

Scheme 1: Primary Retrosynthetic Disconnection

This primary disconnection suggests that the target molecule can be synthesized via an amidation reaction between 4-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine (B150401).

Further retrosynthetic analysis can be applied to the 4-(1H-pyrrol-1-yl)benzoic acid intermediate. The bond between the phenyl ring and the pyrrole (B145914) nitrogen can be disconnected. This suggests a synthesis route involving the formation of the pyrrole ring on a pre-existing aminobenzoic acid derivative. A well-established method for this transformation is the Paal-Knorr synthesis.

Scheme 2: Secondary Retrosynthetic Disconnection of the Intermediate

This secondary analysis points towards 4-aminobenzoic acid and a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720) (which hydrolyzes to succinaldehyde (B1195056) under acidic conditions), as plausible precursors for the pyrrole-containing benzoic acid intermediate.

Classical and Contemporary Synthetic Routes to this compound

The forward synthesis of this compound can be approached by executing the strategies identified in the retrosynthetic analysis. This involves the formation of the amide bond and the construction of the pyrrole ring.

The formation of the benzamide (B126) linkage is a critical step. This can be achieved by reacting 4-(1H-pyrrol-1-yl)benzoic acid with cyclopentylamine. To facilitate this reaction, the carboxylic acid is typically activated. Several methods are available for this purpose. masterorganicchemistry.comlibretexts.org

Acid Chloride Method: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 4-(1H-pyrrol-1-yl)benzoyl chloride can then be treated with cyclopentylamine, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov

Coupling Reagent Method: A milder and often more efficient approach involves the use of peptide coupling reagents. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid in situ, allowing for direct reaction with cyclopentylamine under neutral conditions. This method is advantageous when dealing with sensitive functional groups. masterorganicchemistry.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Full Name | Byproduct | Conditions |

|---|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Neutral, Room Temp. |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Neutral, Aqueous/Organic |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Tetramethylurea | Mild, Basic |

The 4-(1H-pyrrol-1-yl)benzoic acid intermediate is key to the synthesis. The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring. alfa-chemistry.comorganic-chemistry.orgscribd.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. organic-chemistry.org

In this context, 4-aminobenzoic acid (or its ester derivative, followed by hydrolysis) would serve as the primary amine. The 1,4-dicarbonyl component is typically succinaldehyde or a more stable precursor like 2,5-dimethoxytetrahydrofuran. researchgate.net The reaction is usually carried out by refluxing the reactants in a solvent like glacial acetic acid or ethanol. scribd.comresearchgate.net

The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org While effective, traditional Paal-Knorr conditions can be harsh, requiring prolonged heating in acid. rgmcet.edu.in Modern modifications include the use of microwave irradiation or Lewis acid catalysts to achieve faster reactions and higher yields under milder conditions. scribd.comresearchgate.net

The cyclopentyl group is introduced as part of the cyclopentylamine nucleophile during the amidation step. The robustness of the C-N amide bond ensures the stable incorporation of the cyclopentyl moiety into the final structure. The choice of cyclopentylamine as a starting material is based on its commercial availability and reactivity in standard amidation protocols. The synthesis of structurally similar N-cycloalkyl benzamides has been reported, demonstrating the feasibility of this approach. nih.govnih.govresearchgate.net

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For a crystalline solid like this compound, the following techniques are generally applicable:

Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and may require experimentation with various solvents like ethanol, methanol, or ethyl acetate (B1210297)/hexane mixtures.

Column Chromatography: If recrystallization does not provide sufficient purity, or for the removal of closely related impurities, silica (B1680970) gel column chromatography is employed. The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Washing/Extraction: An initial workup procedure typically involves washing the organic reaction mixture with aqueous solutions to remove acidic or basic impurities. For instance, washing with a dilute acid would remove any unreacted cyclopentylamine, while a wash with a dilute base would remove unreacted 4-(1H-pyrrol-1-yl)benzoic acid.

The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination. mdpi.comnanobioletters.com

Derivatization Strategies for this compound Analogues

The structure of this compound offers several sites for chemical modification to generate a library of analogues. Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships.

Modification of the Benzamide Ring: The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups). This can be achieved by starting with appropriately substituted 4-aminobenzoic acids in the Paal-Knorr synthesis.

Modification of the Pyrrole Ring: The pyrrole ring itself can be substituted. For example, using a substituted 1,4-dicarbonyl compound in the Paal-Knorr synthesis would lead to analogues with substituents on the pyrrole ring. A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been synthesized, indicating that substituted pyrroles can be incorporated. plos.org

Variation of the Cyclopentyl Group: The N-alkyl group can be varied to explore the impact of its size and nature. Instead of cyclopentylamine, other primary amines (aliphatic, cyclic, or aromatic) could be used in the amidation step to generate a diverse set of N-substituted benzamides. nih.gov

Table 2: Potential Derivatization Sites and Reagents

| Derivatization Site | Starting Material Modification | Example Reagents for Modification | Resulting Analogue Type |

|---|---|---|---|

| Benzamide Phenyl Ring | Substituted 4-aminobenzoic acid | 3-Chloro-4-aminobenzoic acid | Chloro-substituted benzamide analogue |

| Pyrrole Ring | Substituted 1,4-dicarbonyl | 2,5-Hexanedione | 2,5-Dimethylpyrrole analogue |

| Amide Nitrogen | Different primary amine | Cyclohexylamine | N-cyclohexylbenzamide analogue |

These strategies allow for the systematic exploration of the chemical space around the parent compound, this compound.

Modifications at the Cyclopentyl Moiety

Currently, there is no specific research available that details the chemical modifications at the cyclopentyl moiety of this compound. However, based on general organic chemistry principles, several transformations could be hypothetically explored. These might include hydroxylation, oxidation to the corresponding cyclopentanone, or the introduction of further functional groups via radical substitution. Such modifications would be expected to influence the compound's lipophilicity and steric profile, which could, in turn, affect its biological activity. The viability and outcomes of these reactions would necessitate dedicated synthetic investigation.

Substituent Effects on the Benzamide Phenyl Ring

The introduction of substituents onto the benzamide phenyl ring is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, thereby influencing its binding affinity and pharmacokinetic profile. While no studies have systematically investigated these effects specifically for this compound, research on analogous benzamide derivatives provides valuable insights.

For instance, studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have shown that introducing electronegative substituents in the para-position of the benzamide moiety can increase potency for certain biological targets. nih.gov This suggests that similar modifications to the phenyl ring of this compound could have a significant impact. Both electron-donating and electron-withdrawing groups could be introduced, and their effects on the molecule's properties systematically evaluated.

Quantitative structure-activity relationship (QSAR) and computational modeling studies on other series of benzamide derivatives have also been conducted to understand the impact of substituents on receptor binding. researchgate.net These approaches could be applied to this compound to predict the effects of various substitutions.

Table 1: Potential Substitutions on the Benzamide Phenyl Ring and their Predicted Effects

| Position | Substituent | Predicted Effect on Electronic Properties | Potential Impact on Biological Activity |

| Ortho | -F, -Cl, -Br | Electron-withdrawing | May alter conformation and binding |

| Meta | -OCH₃, -CH₃ | Electron-donating | Could enhance metabolic stability |

| Para | -NO₂, -CN | Strongly electron-withdrawing | May increase potency for specific targets |

This interactive table allows for the exploration of potential substituent effects on the benzamide phenyl ring.

Alterations to the Pyrrole Heterocycle

The pyrrole ring is a key structural feature of this compound. Modifications to this heterocycle can significantly alter the compound's electronic distribution and hydrogen-bonding capabilities. Research into pyrrole chemistry has demonstrated a variety of possible transformations. nih.gov

For example, electrophilic substitution reactions, such as halogenation or nitration, could potentially introduce functional groups onto the pyrrole ring. The positions of these substitutions would be directed by the electronic nature of the pyrrole ring itself. In a related compound, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide, the pyrrole ring is a key component for its biological activity. nih.gov

Furthermore, studies on other pyrrole derivatives have shown that substitutions on the pyrrole ring can be beneficial for biological activity. For instance, the presence of two halogen atoms on the pyrrole heterocycle has been noted as a favorable substitution in some contexts. nih.gov Another study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide highlighted that the 2,5-dimethylpyrrole moiety was important for enhancing cell-specific productivity in monoclonal antibody production. plos.org

Table 2: Potential Modifications of the Pyrrole Heterocycle

| Modification Type | Reagents/Conditions | Potential Outcome |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Introduction of Br or Cl atoms |

| Nitration | Nitric acid/Acetic anhydride | Introduction of a nitro group |

| Alkylation | Alkyl halide with a suitable base | Introduction of alkyl groups |

This interactive table outlines potential chemical alterations to the pyrrole heterocycle and their expected outcomes.

Spectroscopic and Analytical Methods for N Cyclopentyl 4 1h Pyrrol 1 Yl Benzamide Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. A combination of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon signal and to establish the connectivity between different parts of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment and number of different types of protons. The aromatic region of the spectrum is expected to show distinct signals for the protons of the 1,4-disubstituted benzene (B151609) ring and the pyrrole (B145914) ring. The two protons on the pyrrole ring that are closer to the nitrogen (at positions 2 and 5) and the two protons further away (at positions 3 and 4) would likely appear as separate multiplets. The protons on the benzene ring would present as two distinct doublets, characteristic of a para-substituted system.

In the aliphatic region, a multiplet would correspond to the methine proton of the cyclopentyl group attached to the amide nitrogen. The remaining eight protons of the cyclopentyl ring would likely appear as a series of overlapping multiplets at a higher field. A broad singlet, corresponding to the amide N-H proton, would also be observable, and its chemical shift could be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | Broad Singlet | 1H |

| Benzene (2H) | Doublet | 2H |

| Benzene (2H) | Doublet | 2H |

| Pyrrole (2H) | Multiplet | 2H |

| Pyrrole (2H) | Multiplet | 2H |

| Cyclopentyl (CH) | Multiplet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, a distinct signal for the carbonyl carbon of the amide group is expected to appear in the downfield region of the spectrum. The aromatic region will contain signals for the four unique carbons of the para-substituted benzene ring and the two unique carbons of the pyrrole ring. In the aliphatic region, signals corresponding to the methine and methylene (B1212753) carbons of the cyclopentyl group will be present. The specific chemical shifts provide evidence for the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Benzene (C-N) | ~140 |

| Benzene (C-C=O) | ~135 |

| Benzene (CH) | ~128 |

| Benzene (CH) | ~120 |

| Pyrrole (CH) | ~120 |

| Pyrrole (CH) | ~110 |

| Cyclopentyl (CH) | ~52 |

| Cyclopentyl (CH₂) | ~33 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To unambiguously confirm the assignments made from one-dimensional NMR and to establish the connectivity between atoms, a series of two-dimensional NMR experiments are essential.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent protons on the cyclopentyl ring and between the neighboring protons on the pyrrole ring. This helps to confirm the spin systems within these cyclic moieties.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon resonances based on the already assigned proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound, with a molecular formula of C₁₆H₁₈N₂O, HRMS would provide an exact mass measurement. This experimental value is then compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the amide group. Another characteristic band would be the N-H stretching vibration of the secondary amide. The spectrum would also show absorptions corresponding to C-H stretching from the aromatic (benzene and pyrrole) and aliphatic (cyclopentyl) portions of the molecule, as well as C=C stretching vibrations from the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3350-3250 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Amide C=O | Stretch | 1680-1630 |

Exploration of Potential Biological Target Interactions

No publicly available scientific literature was identified that specifically investigates the interaction of this compound with biological targets.

Enzyme Inhibition Studies (e.g., Kinases, Carbonic Anhydrases, Xanthine Oxidase, Histone Deacetylases)

There is no available research on the inhibitory activity of this compound against kinases, carbonic anhydrases, xanthine oxidase, or histone deacetylases.

Without any identified enzyme inhibitory activity, no kinetic characterization studies for this compound are available.

No studies have been published that profile the specificity and selectivity of this compound against any enzyme families.

Receptor Binding and Modulation Studies

There are no published studies detailing the binding or modulation of any receptors by this compound.

Protein-Protein Interaction Modulation

Research on the potential for this compound to modulate protein-protein interactions has not been reported in the scientific literature.

Cellular Mechanistic Investigations (In Vitro and In Situ)

No in vitro or in situ cellular mechanistic investigations for this compound have been documented in publicly accessible research.

An in-depth examination of the mechanistic biological activity and structure-activity relationships of this compound and its analogues reveals a complex interplay of cellular pathway modulation and specific molecular interactions. This article delineates the current understanding of these compounds, focusing on their effects on cellular pathways, target engagement, and antimicrobial properties, as well as the structural features governing their biological activity.

Computational Chemistry and Molecular Modeling of N Cyclopentyl 4 1h Pyrrol 1 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific peer-reviewed data is available for the quantum chemical calculations of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. Such a study, typically employing Density Functional Theory (DFT), would be necessary to determine its electronic properties. irjweb.comnih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking studies have been performed on many benzamide (B126) and pyrrole-containing compounds to explore their potential as therapeutic agents, no such studies have been published for this compound. mdpi.comjournalgrid.comresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

No molecular dynamics (MD) simulation studies for this compound complexed with a biological target have been found in the scientific literature. MD simulations are used to understand the stability of ligand-protein complexes and the dynamic behavior of the ligand in the binding pocket over time. rsc.org

Assessment of Binding Stability and Conformational Changes

The stability of a ligand-receptor complex and the conformational changes that occur upon binding are crucial for determining a compound's efficacy and mechanism of action. These are typically assessed using molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. While specific MD simulation data for this compound is not published, insights can be drawn from molecular docking studies of analogous compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For instance, in a study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives, which share the core 4-(1H-pyrrol-1-yl)benzoyl moiety, docking simulations were used to investigate their interaction with the InhA enzyme, a key target in Mycobacterium tuberculosis. nih.gov The results showed that these compounds fit well within the InhA binding pocket. nih.gov Key interactions for this class of compounds included hydrogen bonds with the amino acid residue TYR158 and the NAD+ cofactor. nih.gov For example, one derivative formed two hydrogen bonds: one between its carbonyl oxygen and TYR158 (1.87 Å) and another with the NAD+ cofactor (1.79 Å). nih.gov

These static docking studies provide a snapshot of potential binding modes. A full assessment of binding stability would require subsequent MD simulations to observe how these interactions are maintained over time, to monitor the flexibility of the ligand and protein, and to identify any significant conformational changes in the receptor's structure induced by the ligand.

Table 1: Illustrative Binding Interactions for Analogs of this compound Note: This data is for related benzoate (B1203000) derivatives targeting the InhA enzyme and is presented to illustrate the methodology. nih.gov

| Interacting Ligand Group | Receptor Residue/Cofactor | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen | TYR158 | Hydrogen Bond | 1.87 |

| Carbonyl Oxygen | NAD+ | Hydrogen Bond | 1.79 |

| Nitro Group Nitrogen | TYR158 | Hydrogen Bond | 1.68 |

Free Energy Perturbation (FEP) or Umbrella Sampling for Binding Energy Estimation

Estimating the binding free energy (ΔG_bind) is a primary goal of computational chemistry as it correlates directly with a ligand's potency (e.g., IC50 or Ki). While simpler methods like docking scores provide a rough estimate, more rigorous and computationally expensive techniques like Free Energy Perturbation (FEP) and Umbrella Sampling are required for accurate predictions.

Umbrella Sampling is another powerful technique used to calculate the free energy profile along a specific reaction coordinate, such as the distance between a ligand and its binding pocket. The simulation is divided into a series of "windows" along this path, and within each window, a biasing potential (the "umbrella") is applied to ensure adequate sampling of otherwise high-energy regions. By combining the data from all windows, the potential of mean force (PMF) can be calculated, yielding the binding free energy.

Currently, there are no published FEP or Umbrella Sampling studies specifically for this compound. The application of these methods would provide a precise, quantitative prediction of its binding affinity to a specific biological target, which would be invaluable for lead optimization.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized as either ligand-based or structure-based, depending on the available information. Structure-based methods are used when the 3D structure of the biological target is known, whereas ligand-based methods rely on the knowledge of other molecules that bind to the target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable groups. nih.gov

A pharmacophore model can be generated either from the receptor's binding site (structure-based) or by aligning a set of known active ligands and extracting their common features (ligand-based). nih.gov This model then serves as a 3D query for virtual screening of large compound databases to identify new molecules with different chemical scaffolds but the same essential features. nih.gov

For this compound, a hypothetical pharmacophore could be constructed based on its key structural components.

Table 2: Hypothetical Pharmacophoric Features of this compound

| Structural Moiety | Potential Pharmacophoric Feature(s) |

|---|---|

| Pyrrole (B145914) Ring | Aromatic Ring (AR), Hydrophobic (H) |

| Benzamide Phenyl Ring | Aromatic Ring (AR), Hydrophobic (H) |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor (HBA) |

| Amide N-H | Hydrogen Bond Donor (HBD) |

| Cyclopentyl Ring | Hydrophobic (H) |

In a study on different molecular scaffolds targeting the PDE4 enzyme, a successful pharmacophore model was developed with the features AHHRR: one acceptor, two hydrophobic groups, and two aromatic rings. nih.gov This highlights how a combination of features, similar to those present in this compound, are crucial for biological activity.

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR studies aim to build a mathematical model that relates the chemical properties of a series of compounds to their biological activity. uran.ua This is achieved by calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) and then using statistical methods to find the best correlation.

While no QSAR study has been published for this compound itself, a study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives provides relevant insights. nih.gov Although these are sulfonamides and not benzamides, they share the 4-(1H-pyrrol-1-yl)phenyl core. nih.gov Using an Orthogonal Projections to Latent Structure (OPLS) method, the researchers developed QSAR models that identified key descriptors influencing anticancer activity. nih.govnih.gov

The analysis revealed that for the HCT-116 cell line, a more rigid structure was associated with higher cytotoxic potency. nih.gov For the MCF-7 cell line, the presence of oxygen atoms was found to be detrimental to activity. nih.gov Such models are highly valuable as they can predict the activity of newly designed compounds before they are synthesized, thereby guiding the design process.

Table 3: Illustrative QSAR Descriptors and Their Influence on Activity for Related Sulfonamide Analogs Note: This data is for a related series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and is presented to illustrate QSAR principles. nih.gov

| Descriptor Type | Descriptor Example | Influence on Anticancer Activity |

|---|---|---|

| Conformational | RBN (Number of Rotatable Bonds) | Lower values (more rigidity) are favorable |

| Constitutional | nO (Number of Oxygen atoms) | Higher values are unfavorable |

| 2D Autocorrelation | TDB8 (Topological Distance Between 8) | Influential in the derived models |

Future Directions and Advanced Research Considerations for N Cyclopentyl 4 1h Pyrrol 1 Yl Benzamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide involves the formation of an amide bond, a cornerstone reaction in organic chemistry. Traditional methods for creating this linkage often rely on stoichiometric activating agents, which can generate significant chemical waste. ucl.ac.ukresearchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes.

Greener Amidation Strategies: The principles of green chemistry are increasingly being applied to amide bond formation. ucl.ac.ukbohrium.com This involves the use of catalytic methods that minimize waste and energy consumption. For the synthesis of this compound, several innovative approaches could be explored:

Catalytic Direct Amidation: The direct coupling of a carboxylic acid (4-(1H-pyrrol-1-yl)benzoic acid) and an amine (cyclopentylamine) using catalysts is a highly attractive green alternative. Catalysts based on boron, sigmaaldrich.com zirconium, or copper have shown promise in this area. researchgate.net

Enzymatic Synthesis: Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign method for amide synthesis. nih.gov This enzymatic approach could provide high yields and purity under mild reaction conditions. nih.gov

Dehydrogenative Coupling: Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines presents another atom-economical route to amides, producing only hydrogen gas as a byproduct. sigmaaldrich.comnih.govrsc.orgrsc.org

Solvent-Free and Alternative Solvents: Moving away from hazardous solvents like DMF and CH2Cl2 is a key goal. ucl.ac.uk Research into solvent-free reaction conditions, potentially using techniques like ball milling, or employing greener solvents like cyclopentyl methyl ether, could significantly improve the sustainability of the synthesis. nih.govresearchgate.net

A comparison of potential sustainable synthesis methods is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Catalyst/Reagent | Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Direct Amidation | Boron or Zirconium-based catalysts | High atom economy, reduced waste | Catalyst cost and stability |

| Enzymatic Synthesis | Lipases (e.g., CALB) | High selectivity, mild conditions, biodegradable | Enzyme stability and cost, reaction times |

| Dehydrogenative Coupling | Ruthenium-based catalysts | Atom-economical (H2 byproduct) | Use of precious metals, reaction conditions |

Advanced Mechanistic Studies using Multi-Omics Approaches

Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic agent. Given that many compounds with similar structural motifs act as kinase inhibitors, a key area of future research will be to elucidate its biological targets and downstream effects using multi-omics technologies. nih.govresearchgate.net

Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can provide a global view of the proteins that interact with the compound. nih.gov

Kinase Profiling: Techniques like Kinobeads can be used to profile the compound against a large panel of kinases to identify its primary targets and assess its selectivity. researchgate.net

Thermal Proteome Profiling (TPP): This method can identify direct protein targets in living cells by measuring changes in protein thermal stability upon compound binding.

Phosphoproteomics: If the compound is found to be a kinase inhibitor, phosphoproteomics can map the downstream signaling pathways that are modulated by its activity. nih.gov

Other Omics Approaches: A comprehensive understanding of the compound's effects can be achieved by integrating data from various omics platforms, as outlined in Table 2.

Table 2: Application of Multi-Omics in Mechanistic Studies

| Omics Technique | Research Question | Expected Outcome |

|---|---|---|

| Genomics | Identify genetic markers of sensitivity or resistance. | Personalized medicine applications. |

| Transcriptomics | Analyze changes in gene expression upon treatment. | Understanding of regulated pathways. |

| Metabolomics | Profile changes in cellular metabolites. | Insight into metabolic reprogramming. |

Recent studies have demonstrated the power of integrating such datasets to identify molecular signatures that predict therapeutic outcomes, a strategy that could be applied to this compound. scienmag.com

Development of Chemical Probes for Target Validation

To confidently link the biological effects of this compound to a specific molecular target, the development of high-quality chemical probes is essential. nih.govrsc.orgacs.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its function in a biological system. rsc.org

Design and Synthesis of Probes: Future research would involve designing and synthesizing derivatives of this compound that incorporate specific functionalities for target identification.

Photoaffinity Probes: These probes contain a photoreactive group (e.g., benzophenone, diazirine, or aryl azide) that, upon UV irradiation, forms a covalent bond with the target protein, allowing for its isolation and identification. nih.govrsc.orgresearchgate.netnih.govresearchgate.net The design of such probes requires careful consideration of where to attach the photoreactive moiety and an affinity tag (like biotin (B1667282) or an alkyne) to minimize disruption of the compound's binding to its target. nih.govrsc.org

Negative Controls: A crucial component of any chemical probe set is a structurally similar but biologically inactive negative control. nih.gov This helps to ensure that the observed biological effects are due to the specific on-target activity of the probe.

Table 3: Types of Chemical Probes and Their Applications

| Probe Type | Key Feature | Application |

|---|---|---|

| Photoaffinity Probes | Covalently binds to target upon UV activation. | Irreversible labeling for target identification. nih.gov |

| Biotinylated Probes | Contains a biotin tag for affinity purification. | Pull-down experiments to isolate target proteins. |

| Fluorescent Probes | Contains a fluorophore for visualization. | Cellular imaging of target localization. |

The development of such probes would be invaluable for validating the molecular targets of this compound in complex biological systems like cell lysates or even in vivo. acs.org

Design and Synthesis of Prodrugs of this compound to Enhance Mechanistic Delivery

Many promising drug candidates face challenges with their pharmacokinetic properties, such as poor solubility or low oral bioavailability. nih.govmdpi.com Prodrug strategies involve chemically modifying the active compound to improve its delivery to the target site, after which it is converted back to the active form. nih.govnih.gov

Strategies for Prodrug Design: For this compound, several prodrug approaches could be considered to enhance its delivery and efficacy.

Improving Oral Absorption: If the compound suffers from poor oral absorption, prodrugs can be designed to increase its lipophilicity or to target intestinal transporters. mdpi.comresearchgate.net For example, ester promoieties can be added, which are later cleaved by esterases in the body to release the active drug. nih.govmdpi.comnih.gov A recent study demonstrated the successful use of a prodrug strategy to overcome the pH-dependent oral absorption of a TYK2 inhibitor. nih.govacs.org

Targeted Delivery: Prodrugs can also be designed for targeted delivery to specific tissues or cell types, thereby increasing efficacy and reducing off-target effects.

Table 4: Potential Prodrug Strategies

| Prodrug Approach | Promoieties | Activation Mechanism | Goal |

|---|---|---|---|

| Ester Prodrugs | Pivaloyloxymethyl (POM), Valine esters | Cleavage by esterases | Enhance oral absorption. researchgate.netnih.gov |

| Phosphate Prodrugs | Phosphate groups | Cleavage by phosphatases | Improve aqueous solubility. acs.org |

The stability of the prodrug in the gastrointestinal tract and its efficient conversion to the parent drug in the target tissue are critical parameters that would need to be optimized. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. rsc.orgnih.govnih.gov These computational tools can be applied to various aspects of research on this compound.

Key Applications of AI/ML:

Target Prediction and Validation: AI algorithms can analyze large biological datasets to predict potential protein targets for the compound based on its chemical structure. cas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on datasets of similar compounds to predict the biological activity of new derivatives of this compound, guiding the synthesis of more potent and selective analogs. nih.govcas.org

Predictive Toxicology: AI can be used to predict potential off-target effects and toxicity profiles, helping to de-risk the compound early in the development process. mdpi.comnih.gov Supervised machine learning platforms can classify compounds based on their cellular stress phenotypes to estimate safety risks. mdpi.com

Generative Models: Advanced AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel analogs of this compound with improved efficacy or safety profiles. nih.gov

The integration of AI and ML into the research pipeline holds the promise of making the development process for this compound more efficient and cost-effective. rsc.org

Expansion of Research into Novel Biological Pathways and Targets

The pyrrole (B145914) and benzamide (B126) scaffolds are considered "privileged structures" in medicinal chemistry because they are found in a wide range of drugs targeting diverse biological pathways. mdpi.comnih.govchemheterocycles.com This suggests that this compound may have therapeutic potential beyond its initial, or as yet unknown, primary target.

Exploring Polypharmacology: Many kinase inhibitors, which share structural similarities with the target compound, are known to interact with multiple targets (polypharmacology). acs.org While this can lead to off-target side effects, it can also be responsible for their therapeutic efficacy. acs.org Future research should embrace the possibility of polypharmacology and explore whether the compound's activity against a combination of targets could be beneficial for treating complex diseases like cancer.

Searching for New Indications: A systematic investigation of the biological activities of this compound could uncover new therapeutic applications.

Phenotypic Screening: Testing the compound in a variety of disease-relevant cellular models can reveal unexpected activities and provide the basis for new research directions.

Target-Agnostic Approaches: As reviewed by Moghadam et al. (2022), pyrrole-containing compounds have been shown to interact with a wide array of over seventy different biological targets. elsevierpure.comelsevierpure.com This vast biological space provides a fertile ground for discovering novel activities for this compound.

By exploring new biological pathways and targets, the full therapeutic potential of this compound can be unlocked, potentially leading to new treatments for a range of diseases.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(1H-pyrrol-1-yl)benzoic acid |

| Cyclopentylamine (B150401) |

| Atorvastatin |

| Sunitinib |

| Ketoconazole |

| Vemurafenib |

| Imatinib |

| BIRB-796 |

| Gefitinib |

| Erlotinib |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves coupling a pyrrole intermediate with a benzamide derivative. A general approach includes:

Preparation of the pyrrole moiety : React 2,5-dimethoxytetrahydrofuran with ammonium acetate to generate 1H-pyrrole derivatives .

Functionalization of benzamide : Introduce the cyclopentyl group via nucleophilic substitution or amide coupling under reflux in solvents like DMF or THF .

Coupling reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reductive transamidation to link the pyrrole and benzamide units .

- Optimization: Control temperature (70–120°C), solvent polarity, and catalyst loading (e.g., 5–15 mol% Pd(PPh₃)₄) to improve yields (typically 60–85%). Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., pyrrole protons at δ 6.2–6.8 ppm; benzamide carbonyl at ~168 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement, SHELXS for solution) to determine bond lengths/angles and verify stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₈H₂₁N₂O⁺ requires m/z 281.1654) .

Q. How does the pyrrole moiety influence the compound’s reactivity and stability?

- Methodological Answer:

- Reactivity : The pyrrole’s electron-rich aromatic system facilitates electrophilic substitution (e.g., halogenation, nitration). Protect the NH group during synthesis to prevent side reactions .

- Stability : Pyrrole derivatives are prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in structure-activity relationships?

- Methodological Answer:

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G* level) to predict electronic properties (HOMO-LUMO gap, dipole moment). Compare with experimental UV-Vis and cyclic voltammetry data .

- Cross-Validation : Use multiple techniques (e.g., XRD for crystal packing vs. molecular docking for binding affinity) to reconcile differences. For example, if docking suggests strong enzyme inhibition but in vitro assays show weak activity, check solubility or assay conditions (pH, cofactors) .

Q. What strategies are employed to elucidate the mechanism of action against biological targets?

- Methodological Answer:

Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

Enzyme Inhibition Assays : Measure IC₅₀ values (e.g., via fluorescence-based kinase assays) and perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with GROMACS) to identify key binding residues and validate with site-directed mutagenesis .

Q. How can density functional theory (DFT) predict the electronic properties of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide?

- Methodological Answer:

- Parameter Setup : Optimize geometry at B3LYP/6-311++G** level. Calculate frontier orbitals to assess redox behavior (e.g., HOMO-LUMO gap <3 eV suggests semiconductor potential) .

- Charge Distribution : Use Mulliken population analysis to identify nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity .

- Validation : Compare computed IR spectra with experimental data; deviations >5% may indicate conformational flexibility .

Q. What methodologies assess the compound’s stability under physiological and extreme conditions?

- Methodological Answer:

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset temperature (e.g., >200°C indicates suitability for high-temperature applications) .

- Solution Stability : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to predict oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.